4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
Brand Name: Vulcanchem
CAS No.: 6965-79-3
VCID: VC16054643
InChI: InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3
SMILES:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile

CAS No.: 6965-79-3

Cat. No.: VC16054643

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile - 6965-79-3

Specification

CAS No. 6965-79-3
Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile
Standard InChI InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3
Standard InChI Key AFVNASUMPFJDPV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CCC#N)OC(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s systematic IUPAC name is 4-phenyl-4-propan-2-yloxybutanenitrile, reflecting its benzene core, isopropoxy (-OCH(CH₃)₂) substituent, and nitrile-terminated butane chain . Alternative designations include:

  • 4-Isopropoxy-4-phenylbutyronitrile

  • γ-(1-Methylethoxy)benzenebutyronitrile

Its molecular formula, C₁₃H₁₇NO, corresponds to a monoisotopic mass of 203.1310 Da . The SMILES string CC(C)OC(CCC#N)C1=CC=CC=C1 encodes the branched ether and nitrile functionalities .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₃H₁₇NO
Molar mass203.28 g/mol
XLogP3 (lipophilicity)2.5
Rotatable bonds5
Hydrogen bond acceptors2

Structural Analysis

The molecule’s geometry features:

  • A benzene ring providing aromatic stability.

  • An isopropoxy group at the γ-position, introducing steric bulk and influencing solubility.

  • A butyronitrile chain (-CH₂CH₂CN) capable of dipole interactions and hydrolysis to carboxylic acids .

Quantum mechanical calculations predict a bent conformation due to steric hindrance between the isopropoxy and nitrile groups .

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit protocols for 4-methyl-γ-(1-methylethoxy)benzenebutyronitrile are scarce, analogous nitriles are typically synthesized via:

  • Alkylation of phenol derivatives with isopropyl halides under basic conditions.

  • Nitrilation of intermediate alcohols using reagents like NaCN or trimethylsilyl cyanide .

A hypothetical route involves:

Phenolisopropyl bromide, K₂CO₃isopropoxybenzeneHCN, H₂SO₄Friedel-Craftstarget nitrile\text{Phenol} \xrightarrow{\text{isopropyl bromide, K₂CO₃}} \text{isopropoxybenzene} \xrightarrow[\text{HCN, H₂SO₄}]{\text{Friedel-Crafts}} \text{target nitrile}

Reactivity Profile

The nitrile group (-C≡N) governs key transformations:

  • Hydrolysis: Forms 4-isopropoxy-4-phenylbutanoic acid under acidic or basic conditions:

    R-C≡NH₂O, H⁺R-COOH\text{R-C≡N} \xrightarrow{\text{H₂O, H⁺}} \text{R-COOH}
  • Nucleophilic additions: Reacts with Grignard reagents to generate ketones after workup .

  • Reduction: Catalytic hydrogenation yields primary amines (R-CH₂NH₂) .

Physicochemical Properties

Table 2: Key Spectral Signatures

TechniqueKey Peaks/Features
¹H NMRδ 1.25 (d, 6H, -CH(CH₃)₂), δ 2.55 (t, 2H, -CH₂CN), δ 4.45 (m, 1H, -OCH-)
¹³C NMRδ 117.8 (CN), δ 72.1 (-OCH-), δ 25.6 (-CH(CH₃)₂)
IR (cm⁻¹)2245 (C≡N stretch), 1240 (C-O-C asym), 1600 (aromatic C=C)
GC-MSm/z 107 (base peak, C₈H₁₁⁺), m/z 149 (M⁺-C₃H₇O)

Biological and Industrial Applications

Material Science Applications

  • Polymer precursors: Nitrile groups can undergo polymerization or cross-linking.

  • Coordination chemistry: CN⁻ ligands form complexes with transition metals (e.g., Pd, Ni) .

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